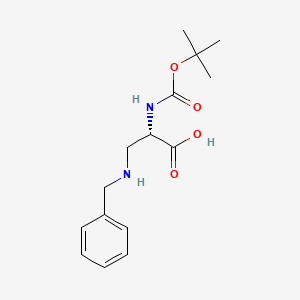

Boc-beta-N-benzylamino-L-Ala

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-beta-N-benzylamino-L-Ala, also known by its IUPAC name (2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a compound that contains a β-amino acid. This unique structure features the amino group attached to the second carbon (β-carbon) instead of the usual α-carbon found in standard amino acids. The molecular formula of this compound is C15H22N2O4, and it has a molecular weight of 294.351 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-N-benzylamino-L-Ala typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. One common method involves the reaction of Boc-D-DAP-OH with benzaldehyde . The Boc group is introduced to protect the α-amino functionality, allowing for selective coupling of the β-amino group with another amino acid during peptide chain elongation . The Boc group can be removed under mild acidic conditions to reveal the free α-amino group for further modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-beta-N-benzylamino-L-Ala undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be substituted under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Mild acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, which can undergo further modifications .

Applications De Recherche Scientifique

Boc-beta-N-benzylamino-L-Ala is used extensively in scientific research due to its unique β-amino acid structure. This structure allows researchers to incorporate β-amino acids into peptides, leading to molecules with potentially altered conformations and biological activities compared to natural peptides. These modified peptides are valuable for studying protein-protein interactions, enzyme function, and drug development.

Mécanisme D'action

The mechanism of action of Boc-beta-N-benzylamino-L-Ala primarily involves its role as a building block in peptide synthesis. The Boc group protects the α-amino functionality, allowing for selective reactions at the β-amino group. After peptide chain assembly, the Boc group can be removed to reveal the free α-amino group, enabling further modifications or cyclization to form the final peptide product .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-beta-N-benzylamino-D-Ala: Similar structure but with the D-configuration.

Boc-beta-N-methylamino-L-Ala: Contains a methyl group instead of a benzyl group.

Boc-beta-N-phenylamino-L-Ala: Contains a phenyl group instead of a benzyl group.

Uniqueness

Boc-beta-N-benzylamino-L-Ala is unique due to its β-amino acid structure and the presence of a benzyl group, which can influence the compound’s conformational and biological properties. This uniqueness makes it a valuable tool in peptide synthesis and research applications.

Activité Biologique

Boc-beta-N-benzylamino-L-Ala (Boc-β-N-benzylamino-L-alanine) is a β-amino acid derivative that has garnered attention in the fields of peptide synthesis and drug development due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, applications in research, and relevant case studies.

Boc-β-N-benzylamino-L-Ala is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₃H₁₇N₂O₃

- Molecular Weight : Approximately 249.29 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group, which prevents undesired side reactions during peptide synthesis. The benzyl group enhances solubility and reactivity, making it suitable for various chemical environments.

The primary mechanism of action for Boc-β-N-benzylamino-L-Ala involves its role as a building block in peptide synthesis. The Boc group protects the α-amino functionality, allowing selective reactions at the β-amino group. Upon peptide chain assembly, the Boc group can be removed under mild acidic conditions, revealing the free α-amino group for further modifications or cyclization into final peptide products.

Biological Activity

Boc-β-N-benzylamino-L-Ala exhibits significant biological activity, particularly in:

- Peptide Synthesis : The unique β-amino acid structure allows incorporation into peptides, leading to altered conformations and biological activities compared to natural peptides.

- Drug Development : Its derivatives have been explored for potential roles in developing new therapeutics targeting protein-protein interactions and enzyme functions.

Applications in Research

The compound is widely used in various research applications:

- Protein-Protein Interactions : Modified peptides containing Boc-β-N-benzylamino-L-Ala are valuable tools for studying interactions between proteins, which are crucial for understanding cellular processes.

- Enzyme Function Studies : The incorporation of β-amino acids can influence enzyme activity and specificity, providing insights into enzyme mechanisms.

- Novel Therapeutics : Research into derivatives of this compound has shown promise in drug development, particularly in targeting specific biological pathways.

Case Studies

Several studies have highlighted the utility of Boc-β-N-benzylamino-L-Ala in peptide synthesis and drug development:

- Synthesis of Modified Peptides : A study demonstrated that incorporating Boc-β-N-benzylamino-L-Ala into peptides resulted in enhanced stability and altered biological activity compared to standard peptides. This was particularly evident in peptides designed to inhibit specific enzyme activities.

- Drug Development : Research indicated that derivatives of Boc-β-N-benzylamino-L-Ala exhibited significant binding affinity to target receptors involved in various diseases, suggesting potential therapeutic applications. This highlights the compound's role in developing drugs with improved efficacy and selectivity.

- Structural Studies : Investigations using NMR spectroscopy showed that peptides containing Boc-β-N-benzylamino-L-Ala adopt unique conformations that differ from their natural counterparts. These findings underscore the importance of β-amino acids in modulating peptide structure and function .

Summary

This compound is a versatile compound with significant implications in peptide synthesis and drug development. Its unique structural characteristics facilitate the design of novel peptides with altered biological activities, making it a valuable tool for researchers exploring protein interactions and therapeutic applications. Ongoing studies continue to reveal its potential as a key component in advancing pharmaceutical science.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₂O₃ |

| Molecular Weight | 249.29 g/mol |

| Role | Peptide Synthesis |

| Applications | Drug Development, Protein Interactions |

Propriétés

IUPAC Name |

(2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPNNZUWQFBECJ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.